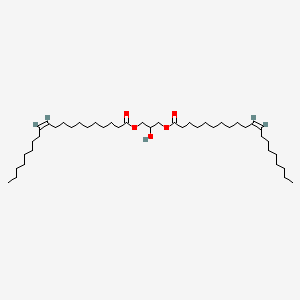

(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester

Übersicht

Beschreibung

(11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester typically involves the esterification of eicosenoic acid with glycerol. This can be achieved through the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and carboxylic acids.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Nutritional Studies

- (11Z,11'Z)-11-eicosenoic acid is a monounsaturated fatty acid found in various plant oils and nuts, particularly jojoba oil. Its inclusion in dietary studies has been linked to potential health benefits due to its omega-9 fatty acid profile. Research indicates that it may play a role in reducing inflammation and improving lipid profiles in humans .

-

Pharmaceutical Development

- This compound has been investigated for its role as a lipid-based drug delivery system. The diacylglycerol structure allows for enhanced solubility and bioavailability of hydrophobic drugs. In vitro studies have shown that formulations containing (11Z,11'Z)-11-eicosenoic acid can improve the therapeutic efficacy of certain medications by facilitating their absorption .

-

Cosmetic Applications

- Due to its emollient properties, (11Z,11'Z)-11-eicosenoic acid is utilized in cosmetic formulations. It acts as a skin-conditioning agent, providing hydration and improving skin texture. Its application in creams and lotions is supported by consumer demand for natural ingredients derived from plant sources .

- Biotechnology

Data Table: Comparison of Applications

Case Studies

-

Nutritional Impact on Lipid Profiles

- A study published in the Journal of Nutritional Biochemistry examined the effects of dietary inclusion of (11Z,11'Z)-11-eicosenoic acid on lipid profiles in human subjects. Results indicated significant reductions in LDL cholesterol levels among participants consuming diets enriched with this fatty acid.

-

Drug Delivery Systems

- Research conducted by scientists at the University of California explored the use of (11Z,11'Z)-11-eicosenoic acid in formulating nanoparticles for targeted drug delivery. The findings demonstrated improved therapeutic outcomes for anticancer drugs encapsulated within lipid nanoparticles compared to traditional delivery methods.

-

Cosmetic Formulation Efficacy

- A clinical trial assessed the efficacy of a moisturizer containing (11Z,11'Z)-11-eicosenoic acid on dry skin conditions. Participants reported enhanced skin hydration and overall satisfaction with the product over an eight-week period.

Wirkmechanismus

The mechanism by which (11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases to release eicosenoic acid and glycerol, which then participate in various metabolic pathways. Eicosenoic acid can modulate inflammatory responses by acting on specific receptors and enzymes involved in the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(11Z)-11-eicosenoic acid: A simpler form of the compound without the glycerol esterification.

Glycerol esters of other fatty acids: Such as glycerol trioleate and glycerol tristearate.

Uniqueness

(11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester is unique due to its specific structure, which combines the properties of eicosenoic acid and glycerol. This combination allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler counterparts .

Biologische Aktivität

(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester, also known as 1,3-dieicosenoyl glycerol, is a diacylglycerol derivative characterized by its unique structural properties. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammation and metabolic health. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

- Chemical Name: this compound

- CAS Number: 128230-18-2

- Molecular Formula: C43H80O5

- Molecular Weight: 677.1 g/mol

- Solubility: Soluble in ethanol and DMF; insoluble in water.

Biological Activity Overview

The biological activity of (11Z,11'Z)-11-eicosenoic acid primarily revolves around its effects on inflammation and potential therapeutic applications in metabolic disorders.

Anti-inflammatory Properties

Research indicates that unsaturated fatty acids, including eicosenoic acid derivatives, exhibit anti-inflammatory effects. A study highlighted the role of cis-11-eicosenoic acid in modulating inflammatory responses in RAW 264.7 macrophages challenged with lipopolysaccharides (LPS). The findings suggested that while cis-11-eicosenoic acid alone had minimal effects on cell viability and nitric oxide (NO) levels, its combination with other fatty acids showed a significant reduction in LPS-induced inflammation markers such as iNOS and COX-2 .

| Compound | Effect on NO Levels | Effect on iNOS Levels |

|---|---|---|

| cis-11-Eicosenoic Acid | -10% reduction | Low reduction |

| cis-11,14-Eicosadienoic Acid | -20% reduction | Moderate reduction |

| Ergosta-7,22-dien-3-ol | Not tested | Significant reduction |

| Combination of all compounds | -30% reduction | Near-control levels |

Case Studies

- Autism Spectrum Disorder : A notable observation was made regarding the concentration of 11-eicosenoic acid in the red blood cell membranes of children diagnosed with regressive autism. The elevated levels raise questions about their role in metabolic processes related to neurodevelopmental disorders .

- Antimicrobial Activity : In vitro studies have identified cis-11-eicosenoic acid methyl ester as a major component exhibiting antimicrobial properties. This suggests potential applications in developing natural antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester?

The synthesis of this ester involves esterification of 11Z-eicosenoic acid (gondoic acid) with glycerol derivatives. Key steps include:

- Acid-catalyzed esterification : Reacting 11Z-eicosenoic acid with 2-hydroxy-1,3-propanediol under acidic conditions (e.g., H₂SO₄) at 60–80°C.

- Protection-deprotection strategies : Using tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups in glycerol, followed by coupling with activated fatty acid chlorides .

- Purification : Column chromatography or recrystallization to isolate the ester. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or NMR .

Q. How can the structural integrity of the ester be validated post-synthesis?

- Spectroscopic methods :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: ~618.7 for [M+H]⁺) .

Q. What are the stability considerations for storing this compound?

- Oxidative stability : The cis double bonds in 11Z-eicosenoic acid are prone to oxidation. Store under inert gas (N₂/Ar) at −20°C with antioxidants (e.g., BHT at 0.01% w/w) .

- Hydrolytic stability : Susceptible to base-catalyzed hydrolysis. Use anhydrous solvents (e.g., chloroform) for dissolution .

Advanced Research Questions

Q. How does this ester interact with lipid-binding proteins in computational docking studies?

- Ligand preparation : Optimize the 3D structure using molecular mechanics (e.g., AMBER) to account for double-bond geometry .

- Docking software : Use AutoDock Vina or GOLD to simulate interactions with proteins like fatty acid-binding proteins (FABPs). Key parameters:

- Binding affinity : Scores ≤−7.0 kcal/mol suggest strong interactions.

- Hydrogen bonding : Hydroxyl groups in glycerol may bind to Arg126 or Tyr128 in FABP4 .

- Validation : Compare docking results with experimental data (e.g., surface plasmon resonance) .

Q. What analytical methods quantify trace impurities in this ester during metabolic studies?

- HPLC-MS/MS : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% formic acid in H₂O) and B (0.1% formic acid in acetonitrile). Gradient: 70% B to 95% B over 15 min. Detect [M-H]⁻ ions in negative mode .

- Limit of detection (LOD) : ≤10 ng/mL for oxidized derivatives (e.g., hydroperoxides) .

Q. What is the compound’s role in lipid mediator biosynthesis?

- Enzymatic oxidation : Incubate with 15R-lipoxygenase (15R-LOX) to produce dihydroxy derivatives (e.g., 15R-hydroxy-11Z-eicosenoic acid ester). Monitor conversion via HPLC at 235 nm .

- Biological activity : Dihydroxy metabolites may act as resolvins or protectins, modulating inflammation .

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(Z)-icos-11-enoyl]oxypropyl] (Z)-icos-11-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,44H,3-16,21-40H2,1-2H3/b19-17-,20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUDBWLSVCKRHS-CLFAGFIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H80O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(20:1n9/0:0/20:1n9) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.